(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid
Overview
Description
(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid is a boronic acid derivative with the molecular formula C26H32BNO2 and a molecular weight of 401.35 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with bis(4-(tert-butyl)phenyl)amino groups . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid typically involves the reaction of 4-(Bis(4-(tert-butyl)phenyl)amino)phenylboronic acid with appropriate reagents under controlled conditions . One common method involves the use of Suzuki-Miyaura coupling reactions, where boronic acids are coupled with halides in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include boronic esters, boronic anhydrides, and substituted phenyl derivatives . These products have various applications in organic synthesis and materials science .
Scientific Research Applications
(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds . This property is exploited in various applications, including drug development and materials science .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid include:
Uniqueness
What sets this compound apart is its unique combination of steric and electronic properties conferred by the tert-butyl groups and the bis(4-(tert-butyl)phenyl)amino moiety . These features enhance its stability and reactivity, making it a valuable reagent in organic synthesis and materials science .
Properties
IUPAC Name |
[4-(4-tert-butyl-N-(4-tert-butylphenyl)anilino)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32BNO2/c1-25(2,3)19-7-13-22(14-8-19)28(24-17-11-21(12-18-24)27(29)30)23-15-9-20(10-16-23)26(4,5)6/h7-18,29-30H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMHKYJDEYFZNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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